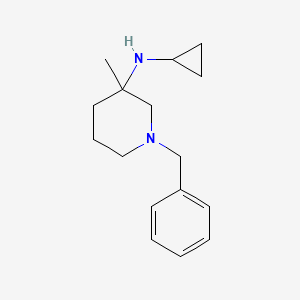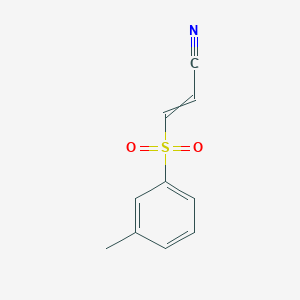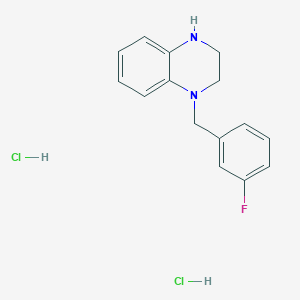
1-(3-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinoxalines It is characterized by the presence of a fluorobenzyl group attached to the tetrahydroquinoxaline core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the following steps:
Formation of the Tetrahydroquinoxaline Core: This can be achieved through the reduction of quinoxaline derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions. For example, 3-fluorobenzyl chloride can react with the tetrahydroquinoxaline core in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: 1-(3-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Bases like potassium carbonate or sodium hydride can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the nucleophile used.
科学研究应用
1-(3-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in studying the biological pathways and mechanisms involving tetrahydroquinoxaline derivatives.
作用机制
The mechanism of action of 1-(3-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and leading to the desired biological effects.
相似化合物的比较
- 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride
- 3-Fluorobenzyl chloride
Comparison: 1-(3-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is unique due to its tetrahydroquinoxaline core, which imparts distinct chemical and biological properties. Compared to 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride, it has a different ring structure, leading to variations in its reactivity and potential applications. The presence of the fluorobenzyl group in both compounds enhances their binding affinity towards specific targets, but the overall biological activity can differ significantly due to the core structure.
属性
分子式 |
C15H17Cl2FN2 |
|---|---|
分子量 |
315.2 g/mol |
IUPAC 名称 |
4-[(3-fluorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C15H15FN2.2ClH/c16-13-5-3-4-12(10-13)11-18-9-8-17-14-6-1-2-7-15(14)18;;/h1-7,10,17H,8-9,11H2;2*1H |
InChI 键 |
GHXSSHIKLALDPL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(2,4-Dichlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13957127.png)
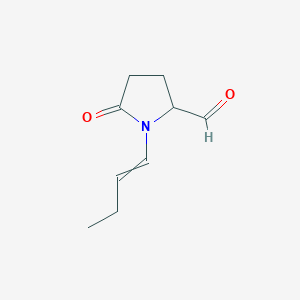
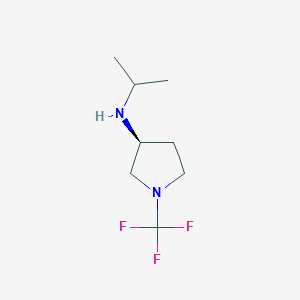
![8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B13957156.png)
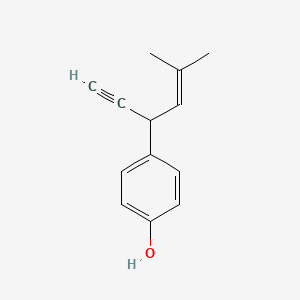
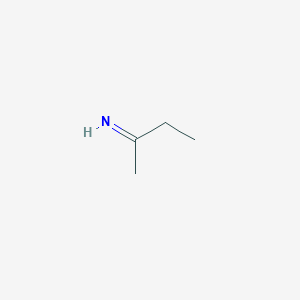

![1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one](/img/structure/B13957174.png)

![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13957186.png)
![2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13957193.png)
